molecular formula C18H33N3O B3967209 (1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol

(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol

Cat. No. B3967209
M. Wt: 307.5 g/mol
InChI Key: LZGAYNSFRSSDDL-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol is a chemical compound that has been widely researched for its potential applications in the field of medicine. This molecule is also known as PNU-69176 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE).

Mechanism of Action

The mechanism of action of (1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients. Additionally, this compound has been shown to have antioxidant properties, which can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. One of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this compound can cause adverse effects on the nervous system.

Future Directions

There are several future directions for the research on (1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol. One direction is to explore its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the potential of this compound as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes.

Scientific Research Applications

(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been extensively studied for its potential applications in the field of medicine. One of the major applications of this molecule is in the treatment of Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta plaques in the brain, which leads to the death of neurons. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.

properties

IUPAC Name

(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c22-18(8-6-12-21-11-5-2-7-17(18)21)15-19-13-16(14-19)20-9-3-1-4-10-20/h16-17,22H,1-15H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGAYNSFRSSDDL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CN(C2)CC3(CCCN4C3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2CN(C2)C[C@@]3(CCCN4[C@@H]3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol
Reactant of Route 2
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol
Reactant of Route 3
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol
Reactant of Route 4
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol
Reactant of Route 5
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol
Reactant of Route 6
(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol

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